molecular formula C16H18N2O2 B3885829 N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea CAS No. 76393-66-3

N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea

Cat. No.: B3885829
CAS No.: 76393-66-3
M. Wt: 270.33 g/mol
InChI Key: LVWPXRINJVQGSN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea, also known as EPM-102, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood. However, it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell proliferation, survival, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea in lab experiments is its high purity and easy synthesis. It has also been shown to have low toxicity and good solubility in various solvents. However, one of the limitations is its limited availability and high cost.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of interest.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-11-7-6-10-14(15)18-16(19)17-13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWPXRINJVQGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304182
Record name ST50182108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76393-66-3
Record name NSC164447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50182108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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